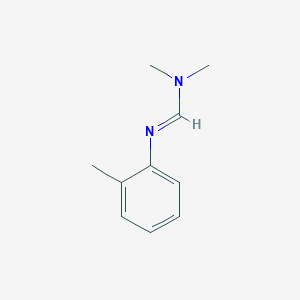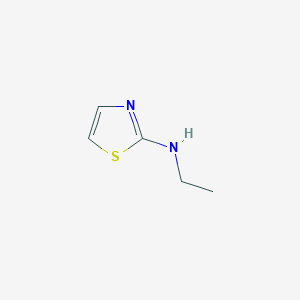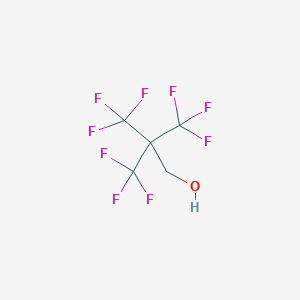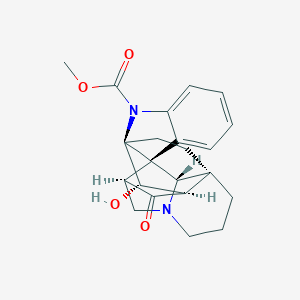
Fruticosamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fructosamine is a glycated protein formed by the non-enzymatic reaction between glucose and the amino group of proteins. It is a valuable biomarker for monitoring glycemic control in patients with diabetes mellitus. Fructosamine has gained significant attention in scientific research due to its potential use in the diagnosis and management of diabetes.
Mécanisme D'action
The mechanism of action of fructosamine is not fully understood. It is believed that fructosamine forms stable adducts with proteins, altering their structure and function. Fructosamine can also induce oxidative stress and inflammation, leading to cellular damage.
Effets Biochimiques Et Physiologiques
Fructosamine has several biochemical and physiological effects. It can alter the structure and function of proteins, leading to impaired enzymatic activity and cellular dysfunction. Fructosamine can also induce oxidative stress and inflammation, leading to cellular damage and the development of diabetes-related complications.
Avantages Et Limitations Des Expériences En Laboratoire
Fructosamine has several advantages for lab experiments. It is a stable biomarker that reflects average blood glucose levels over the previous 2-3 weeks. Fructosamine is also easy to measure using various methods, including colorimetric, enzymatic, and immunoassay techniques. However, fructosamine has some limitations, including its inability to reflect short-term changes in blood glucose levels and its potential for interference from other biomolecules.
Orientations Futures
For fructosamine research include the development of new measurement methods and the investigation of its role in diabetes-related complications.
Méthodes De Synthèse
Fructosamine is synthesized by the reaction between glucose and the amino group of proteins. The reaction occurs spontaneously and is non-enzymatic. Fructosamine can be measured using various methods, including colorimetric, enzymatic, and immunoassay techniques.
Applications De Recherche Scientifique
Fructosamine has several applications in scientific research. It is primarily used as a biomarker for monitoring glycemic control in patients with diabetes mellitus. Fructosamine levels reflect the average blood glucose concentration over the previous 2-3 weeks. Fructosamine is also used to monitor the efficacy of diabetes treatment and to assess the risk of diabetes-related complications.
Propriétés
Numéro CAS |
14058-44-7 |
|---|---|
Nom du produit |
Fruticosamine |
Formule moléculaire |
C22H24N2O4 |
Poids moléculaire |
380.4 g/mol |
Nom IUPAC |
methyl (1R,2S,3R,11S,12S,13R,15R)-12-hydroxy-14-oxo-10,17-diazaheptacyclo[9.9.2.01,13.02,17.03,11.03,15.04,9]docosa-4,6,8-triene-10-carboxylate |
InChI |
InChI=1S/C22H24N2O4/c1-28-19(27)24-14-6-3-2-5-12(14)22-13-11-23-10-4-7-20(18(22)23)8-9-21(22,24)17(26)15(20)16(13)25/h2-3,5-6,13,15,17-18,26H,4,7-11H2,1H3/t13-,15+,17+,18+,20-,21-,22+/m1/s1 |
Clé InChI |
UOVOJZZNYJYZNZ-MODNEBOESA-N |
SMILES isomérique |
COC(=O)N1C2=CC=CC=C2[C@@]34[C@]15CC[C@]67[C@@H]3N(CCC6)C[C@@H]4C(=O)[C@H]7[C@@H]5O |
SMILES |
COC(=O)N1C2=CC=CC=C2C34C15CCC67C3N(CCC6)CC4C(=O)C7C5O |
SMILES canonique |
COC(=O)N1C2=CC=CC=C2C34C15CCC67C3N(CCC6)CC4C(=O)C7C5O |
Synonymes |
fruticosamine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



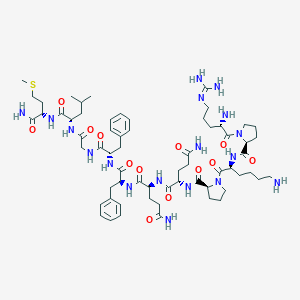
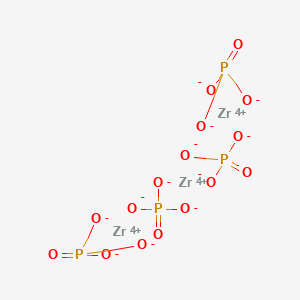
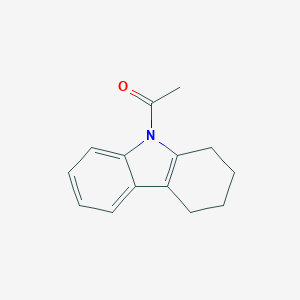
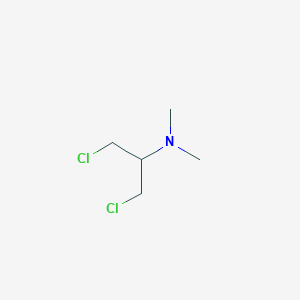
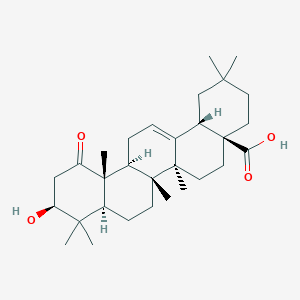
![N-ethyl-N-methyl-4-[(1-oxidopyridin-1-ium-4-yl)diazenyl]aniline](/img/structure/B81585.png)
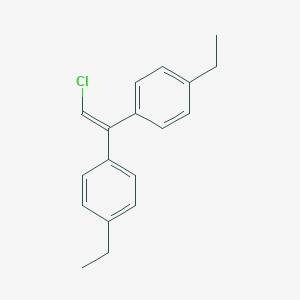
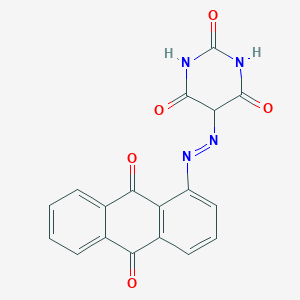
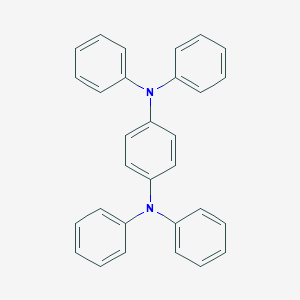
![4-Phenyl-3,5,8-trioxa-bicyclo[5.1.0]octane](/img/structure/B81595.png)
![2-(1H-imidazol-2-yl)-1H-benzo[d]imidazole](/img/structure/B81596.png)
